molecular formula C6H11O9P B052480 D-Glucono-1,5-lactone 6-phosphate CAS No. 2641-81-8

D-Glucono-1,5-lactone 6-phosphate

Cat. No. B052480
CAS RN: 2641-81-8
M. Wt: 258.12 g/mol
InChI Key: IJOJIVNDFQSGAB-SQOUGZDYSA-N
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Description

Synthesis Analysis

D-Glucono-1,5-lactone 6-phosphate synthesis involves several steps, starting from D-glucono-1,5-lactone. The synthesis pathway typically includes protection and functionalization reactions, aiming to introduce the phosphate group at the appropriate position while maintaining the lactone functionality. For instance, concise synthesis routes have been developed to achieve functionalized D-glucono derivatives with high yield and purity, highlighting the compound's versatility as a biomaterial monomer and its potential in carbohydrate chemistry (Zheng Bao-hui, 2008).

Molecular Structure Analysis

The molecular structure of D-glucono-1,5-lactone has been elucidated through advanced techniques like X-ray crystallography, which provides detailed insights into its configuration and conformation. The crystal structure determined by Hackert and Jacobson (1971) reveals an orthorhombic space group, highlighting the compound's specific geometric arrangements and the impact of its structure on its reactivity and interactions (Hackert & Jacobson, 1971).

Chemical Reactions and Properties

D-Glucono-1,5-lactone is involved in various chemical reactions, reflecting its reactive nature and the influence of its lactone moiety. Studies have investigated its interaction with lead(II) ions, revealing complex formation and the effects of metal ion binding on sugar hydrolysis. Such interactions are critical for understanding the compound's role in biological systems and its potential in coordination chemistry (H. Tajmir-Riahi, 1989).

Physical Properties Analysis

The physical properties of D-glucono-1,5-lactone, such as solubility, phase behavior, and stability, are influenced by its molecular structure and environmental conditions. For example, its autohydrolysis in water solution to form D-gluconic acid and its implications for solution properties and taste perceptions offer insights into its behavior in aqueous environments (S. A. Parke et al., 1997).

Scientific Research Applications

  • Gelation of Myofibrillar Proteins at Chilled Temperatures : 1,5-glucono-δ-lactone is utilized for acid-induced gelation of myofibrillar proteins at low temperatures. The study investigates the effects of sodium chloride and tetrasodium pyrophosphate on the characteristics of the gels, providing insights into the use of 1,5-glucono-δ-lactone in food processing and texture modification of meat products (Ngapo, Wilkinson, & Chong, 1996).

  • Conversion to α-Pyrone Derivative : The compound is involved in chemical reactions leading to the formation of α-pyrone derivatives. The study discusses the treatment of D-glucono-1,5-lactone with acetic anhydride in pyridine, which provides insights into synthetic pathways for creating specific molecular structures useful in various chemical applications (Nelson & Gratzl, 1978).

  • Chiral Building Blocks for Synthesis : D-Glucono-1,5-lactone is used as an inexpensive carbohydrate source to create chiral building blocks, which can be applied in synthesis without involving expensive reagents or operations. This application is crucial for constructing complex molecules like verbalactone and exophilin A, highlighting its role in facilitating economic and efficient synthetic strategies (Wu et al., 2009).

  • Interaction with Water : It has been studied for its interconversion with D-gluconic acid and D-glucono-1,4-lactone. The study uses high-performance liquid chromatography to resolve these components in water solutions, contributing to understanding the stability and reactivity of the compound in aqueous environments (Combes & Birch, 1988).

  • Taste, Structure, and Solution Properties : This compound's taste and solution properties are researched, especially its transition from sweet to sour due to autohydrolysis in water solutions, forming D-gluconic acid and D-glucono-1,4-lactone. Such studies are vital for understanding flavor profiles in food science and industry (Parke, Birch, Macdougall, & Stevens, 1997).

properties

IUPAC Name

[(2R,3S,4S,5R)-3,4,5-trihydroxy-6-oxooxan-2-yl]methyl dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11O9P/c7-3-2(1-14-16(11,12)13)15-6(10)5(9)4(3)8/h2-5,7-9H,1H2,(H2,11,12,13)/t2-,3-,4+,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJOJIVNDFQSGAB-SQOUGZDYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(=O)O1)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H](C(=O)O1)O)O)O)OP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11O9P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 6-Phosphonoglucono-D-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

D-Glucono-1,5-lactone 6-phosphate

CAS RN

2641-81-8
Record name 6-Phosphoglucono-δ-lactone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2641-81-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phosphonoglucono-delta-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002641818
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Phosphonoglucono-D-lactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001127
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
M Korczynska, DF Xiang, Z Zhang, C Xu… - Biochemistry, 2014 - ACS Publications
A novel lactonase from Mycoplasma synoviae 53 (MS53_0025) and Mycoplasma agalactiae PG2 (MAG_6390) was characterized by protein structure determination, molecular docking, …
Number of citations: 11 pubs.acs.org
T Efferth, SM Schwarzl, J Smith, R Osieka - Cell Death & Differentiation, 2006 - nature.com
Loss of function of glucose-6-phosphate dehydrogenase (G6PD) represents the most common inborn error of metabolism throughout the world which is known as G6PD-deficiency …
Number of citations: 69 www.nature.com
Y Wang, L Zhou, Y Zhao, S Wang, Y Yang, D Ye… - Cancer Research, 2013 - AACR
Glucose-6-phosphate dehydrogenase (G6PD) catalyzes the first committed step in the pentose phosphate pathway (PPP), which converts β-D-glucose-6-phosphate into D-glucono-1,5-…
Number of citations: 0 aacrjournals.org
S Gómez-Manzo, J Marcial-Quino… - International journal of …, 2016 - mdpi.com
Glucose-6-phosphate dehydrogenase (G6PD) is a key regulatory enzyme in the pentose phosphate pathway which produces nicotinamide adenine dinucleotide phosphate (NADPH) to …
Number of citations: 195 www.mdpi.com
M Graille, JP Baltaze, N Leulliot, D Liger… - Journal of Biological …, 2006 - ASBMB
Despite the generation of a large amount of sequence information over the last decade, more than 40% of well characterized enzymatic functions still lack associated protein sequences…
Number of citations: 27 www.jbc.org
F Kiani, S Schwarzl, S Fischer, T Efferth - PLoS One, 2007 - journals.plos.org
Background Loss of function of dimeric glucose-6-phosphate dehydrogenase (G6PD) represents the most common inborn error of metabolism throughout the world affecting an …
Number of citations: 18 journals.plos.org
S Gómez-Manzo, J Marcial-Quino… - International journal of …, 2016 - mdpi.com
Glucose-6-phosphate dehydrogenase (G6PD) deficiency in humans causes severe disease, varying from mostly asymptomatic individuals to patients showing neonatal jaundice, acute …
Number of citations: 33 www.mdpi.com
Y Cui - IEEE Sensors Journal, 2010 - ieeexplore.ieee.org
Two types of amperometric trienzyme ATP biosensors were developed based on new combinations of enzymes and electrodes by using the coimmobilizations of p-hydroxybenzoate …
Number of citations: 7 ieeexplore.ieee.org
H Ravaei, MJ Yavari Barhaghtalab, V Salehi… - Case reports in …, 2020 - hindawi.com
Malignant hyperthermia is a pharmacogenetic disorder in the regulation of calcium in skeletal muscles which is related to an uninhibited muscle hypermetabolic reaction to potent …
Number of citations: 10 www.hindawi.com
SA Halim, R Bahar, WZ Abdullah, EM Zon… - Oman medical …, 2023 - ncbi.nlm.nih.gov
Objectives Glucose-6-phosphate dehydrogenase (G6PD) deficiency is the most common enzymopathy worldwide. The fluorescent spot test (FST) is the conventional method for …
Number of citations: 0 www.ncbi.nlm.nih.gov

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